PPARα Agonist Potency: Direct Head-to-Head Comparison Within Virtual Screening Hit Series
In a direct comparative evaluation of virtual screening-derived hits, ZINC17167211 demonstrated substantially greater PPARα agonist potency than structurally related comparator compounds ZINC06472206 and ZINC08438472. The study employed identical assay conditions for all three compounds, enabling unambiguous potency ranking [1].
| Evidence Dimension | PPARα agonist activity (EC50) |
|---|---|
| Target Compound Data | 0.16 nM |
| Comparator Or Baseline | ZINC06472206: 1.1 nM; ZINC08438472: 12.1 nM |
| Quantified Difference | 6.9-fold more potent than ZINC06472206; 75.6-fold more potent than ZINC08438472 |
| Conditions | PPAR-α agonist cell-based transactivation assay; pharmacophore-based virtual screening validation study |
Why This Matters
For researchers establishing dose-response relationships or conducting competitive binding studies, the 6.9-fold to 75.6-fold potency advantage relative to screening-derived comparators reduces compound consumption, enables lower working concentrations, and provides greater signal-to-noise separation in PPARα activation assays.
- [1] Gangwal, R.P., et al. (2015). Biological evaluation and structural insights for design of subtype-selective peroxisome proliferator activated receptor-α (PPAR-α) agonists. Bioorganic & Medicinal Chemistry Letters, 25(2), 270-275. View Source
